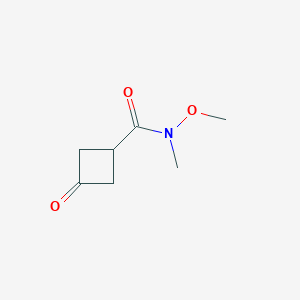

N-methoxy-N-methyl-3-oxocyclobutanecarboxamide

Description

N-Methoxy-N-methyl-3-oxocyclobutanecarboxamide (C₇H₁₂NO₃, molecular weight: 158.1 g/mol) is a cyclobutane-derived carboxamide featuring a strained four-membered ring and a Weinreb amide moiety (N-methoxy-N-methyl group). This compound is synthesized via a coupling reaction between 3-oxocyclobutanecarboxylic acid and N,N-dimethylhydroxylamine hydrochloride, mediated by N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCl) and 1-hydroxybenzotriazole (HOBt) in dichloromethane. The reaction achieves a 78% yield after purification . The Weinreb amide group enhances its utility as a ketone precursor in organic synthesis, particularly in medicinal chemistry, where it serves as an intermediate for JAK inhibitors .

Properties

IUPAC Name |

N-methoxy-N-methyl-3-oxocyclobutane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-8(11-2)7(10)5-3-6(9)4-5/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWGGIZSLAESPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1CC(=O)C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure

-

Acid Chloride Formation : Treatment of 3-oxocyclobutanecarboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) at 0–25°C for 2–4 hours.

-

Amidation : The acid chloride is reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., triethylamine, pyridine) at 0°C, followed by stirring at room temperature for 12–24 hours.

Key Data

Direct Coupling Using Phosphorus Reagents

Sterically hindered carboxylic acids are efficiently converted to Weinreb amides using tris(N-methoxy-N-methylamino)phosphine [P(NMe(OMe))₃].

Procedure

3-Oxocyclobutanecarboxylic acid is heated with P(NMe(OMe))₃ in toluene at 80–100°C for 6–12 hours.

Key Data

-

Advantages : Avoids acid chloride handling; suitable for large-scale synthesis.

-

Limitations : Requires anhydrous conditions and elevated temperatures.

Coupling Agent-Assisted Synthesis (HATU/DIPEA)

Modern peptide-coupling agents enable room-temperature synthesis under mild conditions.

Procedure

A mixture of 3-oxocyclobutanecarboxylic acid, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and N,O-dimethylhydroxylamine hydrochloride in DMF is stirred with DIPEA (N,N-diisopropylethylamine) at 25°C for 4–6 hours.

Key Data

Methanesulfonyl Chloride Activation

For hindered substrates, methanesulfonyl chloride (MsCl) activates the carboxylic acid for amidation.

Procedure

3-Oxocyclobutanecarboxylic acid is treated with MsCl (1.1 equiv) and triethylamine (3 equiv) in DCM, followed by N,O-dimethylhydroxylamine hydrochloride. The mixture is stirred at 0°C for 2 hours and then at 25°C for 12 hours.

Key Data

Comparative Analysis of Methods

Mechanistic Insights

Weinreb amide formation proceeds via nucleophilic acyl substitution. In the acid chloride route, the chloride leaving group is displaced by N,O-dimethylhydroxylamine, facilitated by base. Phosphorus reagents activate the carboxylic acid through intermediate phosphonium species, enabling direct amidation. Coupling agents like HATU generate reactive acyloxyphosphonium intermediates, accelerating the reaction at ambient temperatures .

Chemical Reactions Analysis

Types of Reactions: N-methoxy-N-methyl-3-oxocyclobutanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Conditions for substitution reactions vary depending on the desired product, but may include the use of catalysts and specific solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Organic Synthesis

N-methoxy-N-methyl-3-oxocyclobutanecarboxamide serves as an intermediate in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, making it valuable for the development of pharmaceuticals and agrochemicals. The compound can facilitate the formation of other functional groups through nucleophilic substitutions or coupling reactions.

Applications in Organic Synthesis:

- Intermediate for Drug Development: It acts as a precursor for synthesizing biologically active compounds.

- Reactivity Studies: Understanding its reactivity with different nucleophiles can lead to the discovery of new synthetic routes.

Drug Development

The compound has shown promise in drug development, particularly in targeting specific biological pathways associated with diseases. Its structural analogs have been investigated for their therapeutic potential against various conditions.

Case Studies:

- Cancer Treatment: Research indicates that derivatives of this compound exhibit inhibitory effects on kinases such as c-FMS and c-KIT, which are implicated in cancer progression . These compounds may serve as leads for developing new cancer therapies.

- Autoimmune Diseases: The compound's ability to modulate immune responses suggests potential applications in treating autoimmune disorders. Inhibiting pathways mediated by c-FMS could provide therapeutic benefits for conditions like rheumatoid arthritis .

Potential Biological Interactions:

- Enzyme Inhibition: Investigations into how this compound interacts with enzymes could reveal its mechanism of action in disease modulation.

- Receptor Binding Studies: Understanding how it binds to specific receptors may elucidate its therapeutic effects.

Comparison with Related Compounds

To highlight the uniqueness of this compound, a comparison with similar compounds is provided below:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| N-Methoxy-N-methylisobutyramide | Isobutyramide structure | 0.90 |

| N-Methoxy-N-methylpropionamide | Propionamide structure | 0.85 |

| N-Methoxy-N,methylbutanamide | Butanamide structure | 0.82 |

| N-Methoxy-N,methylcyclopropanecarboxamide | Cyclopropane ring | 0.88 |

The cyclobutane core in this compound provides distinct chemical reactivity compared to other amides, which may lead to unique biological activities.

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-3-oxocyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Research Findings

Reactivity and Functional Groups :

- The Weinreb amide in N-methoxy-N-methyl-3-oxocyclobutanecarboxamide enables controlled ketone formation, distinguishing it from simpler amides like N-methyl-3-oxobutanamide, which lack this reactivity .

- Cyclobutane’s strain enhances electrophilicity at the carbonyl group, contrasting with the unstrained cyclohexyl or benzamide derivatives .

Synthetic Efficiency :

Applications :

Data Tables

Table 1: Physicochemical Properties

Table 2: Spectroscopic Data

Critical Analysis of Structural and Functional Differences

- Cyclobutane vs. Benzene/Acyclic Systems : The cyclobutane ring introduces angle strain , increasing electrophilicity and reactivity compared to benzene derivatives (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) .

- Weinreb Amide vs. Simple Amides : The N-methoxy-N-methyl group prevents over-reduction in ketone synthesis, a feature absent in N-methyl-3-oxobutanamide .

- Steric Effects : Bulky substituents (e.g., cyclohexyl in N-cyclohexylacetoacetamide) improve stability but reduce versatility in further functionalization compared to the compact cyclobutane system .

Biological Activity

N-methoxy-N-methyl-3-oxocyclobutanecarboxamide is a chemical compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is classified as a cyclobutane derivative. Its molecular structure includes a methoxy group and a carbonyl moiety, which are critical for its biological interactions. The specific structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 171.19 g/mol

Research indicates that this compound exhibits biological activity through various mechanisms, including:

- Inhibition of JAK Pathways : The compound has been identified as a potential Janus kinase (JAK) inhibitor, which plays a crucial role in inflammatory and autoimmune disorders .

- Apoptosis Induction : Studies have shown that it can induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies

- JAK Inhibition in Myelofibrosis : A study presented at the American Society of Hematology Annual Meeting demonstrated that the compound showed significant clinical activity in patients with primary myelofibrosis, indicating its therapeutic potential in hematological malignancies .

- Anticancer Activity : Research published in various journals has indicated that compounds related to this compound can inhibit tumor growth in vitro and in vivo models, showcasing its role in cancer therapy .

Efficacy Data

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study | Biological Activity | Model | Results |

|---|---|---|---|

| ASH 2008 | JAK Inhibition | Clinical Trial | Significant clinical responses in myelofibrosis patients |

| Cancer Research 2020 | Apoptosis Induction | Cell Lines | Induced apoptosis in multiple cancer cell lines |

| Journal of Medicinal Chemistry 2019 | Anti-inflammatory Effects | Animal Model | Reduced inflammation markers significantly |

Toxicological Profile

While the therapeutic potential is promising, it is essential to consider the toxicological aspects:

Q & A

Q. What are the optimal synthetic routes for N-methoxy-N-methyl-3-oxocyclobutanecarboxamide, and how do reaction conditions influence yield?

The synthesis typically involves cyclobutane ring formation followed by carboxamide functionalization. A common method includes:

- Step 1 : Cyclization of a β-keto ester precursor under acidic conditions to form the 3-oxocyclobutane core.

- Step 2 : Amidation using N-methoxy-N-methylamine via coupling agents (e.g., EDCI/HOBt) in anhydrous solvents like DMF or THF .

Critical parameters include temperature (0–25°C for amidation), solvent polarity, and stoichiometric ratios of reagents. Yields range from 40–70% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can structural characterization of this compound be performed to confirm its identity?

- NMR Spectroscopy : and NMR confirm the cyclobutane ring (δ 2.5–3.5 ppm for ring protons) and methoxy group (δ 3.2–3.4 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNO) and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry and confirms the planar cyclobutane ring conformation .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Thermal Stability : Decomposes above 150°C; store at 2–8°C in amber vials.

- Light Sensitivity : Susceptible to UV-induced degradation; avoid prolonged exposure.

- Moisture : Hydrolysis of the carboxamide group can occur in aqueous environments; use desiccants in storage .

Advanced Research Questions

Q. How do substituent positions (e.g., methoxy vs. methyl groups) on the cyclobutane ring influence biological activity?

Comparative studies of analogs (e.g., para-methoxy vs. ortho-methoxy derivatives) reveal:

- Enzyme Inhibition : Ortho-substituted derivatives show stronger CYP1A2 inhibition due to steric effects, while para-substituted analogs exhibit anti-inflammatory activity via COX-2 modulation .

- Solubility : Methoxy groups enhance water solubility compared to methyl substituents, affecting pharmacokinetics .

| Derivative | Substituent Position | Key Biological Activity |

|---|---|---|

| Compound A | Ortho-methoxy | CYP1A2 inhibition |

| Compound B | Para-methoxy | COX-2 inhibition |

| Compound C | N-Methyl | Reduced solubility |

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

- Dose-Response Analysis : Test across a wider concentration range (e.g., 1 nM–100 µM) to identify biphasic effects.

- Target Selectivity Profiling : Use kinase/phosphatase screening panels to rule off-target interactions.

- Metabolite Identification : LC-MS/MS to detect degradation products that may confound activity assays .

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

- Molecular Docking : Predict interactions with enzymes (e.g., cyclin-dependent kinases) by simulating ligand-receptor binding poses.

- QSAR Models : Correlate substituent electronic properties (Hammett σ constants) with IC values to prioritize synthetic targets .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Methodological Guidance

Q. How to optimize reaction scalability for multi-gram synthesis?

- Batch Process : Scale reagents proportionally; use Schlenk lines for moisture-sensitive steps.

- Continuous Flow : Improve reproducibility by controlling residence time and temperature gradients .

Q. What analytical techniques validate purity for in vivo studies?

- HPLC-PDA : Purity >95% with UV detection at 254 nm.

- Elemental Analysis : Confirm C/H/N ratios within 0.4% of theoretical values.

- Karl Fischer Titration : Ensure moisture content <0.1% .

Q. Key Challenges & Future Directions

- Stereochemical Control : Develop asymmetric synthesis methods for enantiopure derivatives.

- In Vivo Efficacy : Address metabolic instability via prodrug strategies (e.g., esterification of the carboxamide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.